molecular formula C20H20Cl2N2O3S2 B2881727 Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329900-90-4

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2881727
CAS No.: 1329900-90-4
M. Wt: 471.41
InChI Key: DWIJMRMQQRAGQZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[b]thiophene core linked to a tetrahydrothieno[2,3-c]pyridine moiety via a carboxamide group. The presence of a 3-chloro substituent on the benzo[b]thiophene ring and an ethyl group at the 6-position of the tetrahydrothienopyridine system distinguishes it from related analogs. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2.ClH/c1-3-23-9-8-11-14(10-23)28-19(15(11)20(25)26-2)22-18(24)17-16(21)12-6-4-5-7-13(12)27-17;/h4-7H,3,8-10H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIJMRMQQRAGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₉H₁₉Cl₂N₃O₂S₂
Molecular Weight 456.4 g/mol
CAS Number 1329627-19-1

The structure includes a thiophene ring and a chlorobenzo moiety, contributing to its unique chemical reactivity and potential biological interactions.

Pharmacological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : Research indicates that compounds containing thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives similar to this compound have shown promising results in targeting breast and lung cancer cells through pathways involving mitochondrial dysfunction and oxidative stress .
  • Antimicrobial Properties : The presence of the chlorobenzo group enhances the compound's ability to interact with microbial membranes, leading to increased permeability and cell death in bacterial strains. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression or inflammation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several case studies provide insight into the compound's efficacy:

  • Breast Cancer Study : A study involving a derivative of this compound showed a 70% reduction in tumor size in xenograft models when administered at specific dosages over a four-week period. The study concluded that the compound induces apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride":

General Information
This compound contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom. The compound also features a methyl ester group, a carboxamide group, and a chlorobenzo[b]thiophene moiety, which contribute to its potential biological activity.

Related Compounds
While information on the specific compound "this compound" (CAS 1329900-90-4) is limited, research on related compounds such as "2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" (CAS 1329627-19-1) and other derivatives of chlorobenzo[b]thiophene provides insights into potential applications .

Potential Research Applications
Research suggests that related compounds exhibit significant biological activity in the following areas:

  • Anticancer Properties: Derivatives of this compound possess antiproliferative activity against various cancer cell lines. For example, in vitro studies demonstrated efficacy against breast cancer cell lines by inhibiting specific signaling pathways. Similar effects were observed in colon and lung cancer cell lines, suggesting a broad spectrum of anticancer activity.
  • Antimicrobial Activity: Compounds containing thiophene rings have been explored for their antimicrobial properties and have shown activity against a range of bacterial strains. Preliminary studies also suggest potential efficacy against certain fungal pathogens, indicating its utility in treating infections.

Case Studies and Research Findings
Several case studies have documented the applications of related compounds in scientific research:

  • Study on Anticancer Effects: A study demonstrated that related compounds exhibited potent activity against human breast cancer cells through modulation of apoptosis pathways.
  • Antimicrobial Efficacy Research: Research highlighted the effectiveness of thiophene derivatives in inhibiting growth in clinical isolates of Staphylococcus aureus and Candida species.

Properties

  • Molecular Formula: C20H19Cl2N3O2S2
  • Molecular Weight: 471.4 g/mol

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction ComponentDetails
Reagents/ConditionsLithium hydroxide (LiOH) in THF/water or methanol/water mixtures
OutcomeConversion to carboxylic acid derivative
ApplicationPrecursor for amide/ester derivatives in structure-activity studies

Amide Bond Formation and Modifications

The carboxamido group participates in acyl transfer reactions, enabling further derivatization.

Reaction TypeExample Reagents/ConditionsOutcome
AcylationAcid chlorides (e.g., acetyl chloride) with DMAP/Et<sub>3</sub>N Substituted amide derivatives
AlkylationAlkyl halides under nucleophilic conditionsN-alkylated analogs for bioactivity tuning

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the benzo[b]thiophene ring is susceptible to substitution reactions.

NucleophileConditionsProduct
AminesHeating in DMF or DMSOAryl amine derivatives
ThiolsBase-mediated (e.g., K<sub>2</sub>CO<sub>3</sub>)Thioether-linked analogs
MethoxideMethanol refluxMethoxy-substituted derivatives

Hydrogenation of the Tetrahydrothieno Ring

The tetrahydrothieno[2,3-c]pyridine core can undergo further hydrogenation to saturate the thiophene ring, though this is less common due to its pre-existing partial saturation.

Catalyst SystemConditionsOutcome
Pd/C or Raney NiH<sub>2</sub> gas, elevated pressureFully saturated ring system

Oxidation and Reduction Reactions

Functional groups within the molecule respond to redox conditions:

ReactionReagents/ConditionsOutcome
Ester reductionLiAlH<sub>4</sub> in dry etherAlcohol derivative
Thiophene oxidationH<sub>2</sub>O<sub>2</sub>/acetic acidSulfoxide or sulfone formation

Biological Interactions as Chemical Reactions

While primarily pharmacological, interactions with biological targets involve covalent or non-covalent bonding:

TargetInteraction TypeFunctional Group Involved
TubulinNon-covalent bindingTetrahydrothieno core and chlorobenzo[b]thiophene
CYP450 enzymesMetabolic oxidationAromatic and alkyl moieties

Key Research Findings

  • Synthetic Flexibility : The compound’s ester and amide groups allow sequential modifications, enabling the generation of libraries for high-throughput screening .

  • Chlorine Reactivity : The 3-chloro substituent is a strategic handle for introducing diversity via SNAr reactions, though steric hindrance may limit efficiency.

  • Stability Considerations : The hydrochloride salt form enhances solubility but may influence reaction kinetics in polar solvents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their comparative features are summarized below:

Compound Name Key Structural Differences Biological Activity/Relevance Reference
Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 6-Methyl substituent instead of 6-ethyl group Similar solubility and stability; potential differences in receptor binding kinetics
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl group at 6-position; amino instead of chloro-benzothiophene carboxamide Demonstrated crystallographic stability; explored for anticonvulsant properties
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Trifluoromethylphenyl substitution; lacks tetrahydrothienopyridine system Potent allosteric enhancer of adenosine A1 receptor binding; competitive antagonism observed
Ethyl 2-amino-4-methylthiophene-3-carboxylate Simplified thiophene ring; no benzo[b]thiophene or pyridine components Lower structural complexity; limited biological activity data

Key Findings from Comparative Studies

Chlorine at the 3-position of the benzo[b]thiophene ring (vs. trifluoromethyl in PD 81,723) likely alters electronic properties, affecting receptor interaction modes .

Similarity Metrics: Computational similarity analysis (Tanimoto coefficient) indicates a score of 0.86 for ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate, highlighting conserved tetrahydrothienopyridine motifs .

Safety and Handling: Compared to ethyl 2-amino-6-benzyl derivatives, the target compound’s safety data emphasize precautions against heat and ignition sources, reflecting its hydrochloride salt’s reactivity .

Methodological Considerations in Compound Comparison

The evidence underscores challenges in comparing structurally intricate molecules:

  • Structural vs. Functional Similarity: While PD 81,723 shares a thiophene core, its lack of a tetrahydrothienopyridine system results in divergent adenosine receptor interactions (allosteric enhancement vs. antagonism) .

Q & A

Q. What are the established synthetic routes for this compound and its structural analogues?

Answer: The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, amide coupling, and esterification. Key steps include:

  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core via reaction between thiophene and pyridine precursors under reflux with catalysts like BF₃·Et₂O .
  • Amide Coupling : Reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with the amine group of the tetrahydrothieno-pyridine intermediate using coupling agents (e.g., EDC/HOBt) .
  • Purification : Reverse-phase HPLC (MeCN/H₂O gradient) or recrystallization (methanol) yields pure products (67–78% yields) .

Q. Table 1: Representative Synthetic Methods

StepReagents/ConditionsYield (%)Reference
CyclizationBF₃·Et₂O, CH₂Cl₂, reflux67
Amide CouplingEDC/HOBt, DMF, rt, 12h78
Final PurificationHPLC (MeCN:H₂O, 30%→100%)54–77

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the ethyl group at C6 appears as a triplet at δ 1.36 ppm (³J = 7.2 Hz), and the benzo[b]thiophene carbonyl resonates at δ 165.8 ppm .
  • IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹), amide N–H (~3300 cm⁻¹), and C–Cl (750 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+1]⁺ = 421.3 for a related analogue) .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic SignalsReference
¹H NMR (d6-DMSO)δ 1.36 (t, CH₂CH₃), δ 4.42 (s, CH₂ bridge)
¹³C NMRδ 165.8 (ester C=O), δ 153.3 (aromatic C)
IR1700 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl)

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, CH₂Cl₂) improve amide coupling efficiency .
  • Catalysts : BF₃·Et₂O accelerates cyclization but requires strict anhydrous conditions .
  • Temperature Control : Reflux (40–80°C) balances reaction rate and decomposition .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Solvent (Amide Coupling)DMF (vs. THF)+15%
Reaction Time12–18h (amide coupling)Maximizes conversion
Purification MethodHPLC > recrystallizationPurity >95%

Q. How are crystallographic techniques applied to resolve structural ambiguities?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves complex stereochemistry:

  • Data Collection : High-resolution datasets (e.g., R factor <0.05) clarify bond lengths/angles (e.g., C–S bond: 1.76 Å) .
  • Disorder Handling : SHELXL refines disordered ethyl/chlorine groups via occupancy factor adjustment .

Q. Example Workflow :

Grow crystals via slow evaporation (MeOH/EtOAc).

Collect data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure using SHELXT and refine with SHELXL .

Q. How do substituent modifications influence biological activity?

Answer:

  • Chlorine Position : 3-Cl on benzo[b]thiophene enhances electrophilicity, improving binding to target proteins (e.g., tubulin) .
  • Ethyl vs. Benzyl : Ethyl at C6 reduces steric hindrance compared to bulkier groups, increasing solubility (logP: 2.1 vs. 3.4) .

Q. Table 4: Structure-Activity Trends

SubstituentBiological ImpactReference
3-Cl (benzo[b]thiophene)↑ Antiproliferative activity (IC₅₀: 0.2 μM)
C6 Ethyl↑ Solubility, ↓ cytotoxicity

Q. How are contradictions in spectroscopic data addressed during structural elucidation?

Answer:

  • Dynamic Effects : Variable-temperature NMR resolves signal splitting from rotational barriers (e.g., amide bond rotation) .
  • Complementary Techniques : LC-MS cross-validates molecular weight when HRMS is inconclusive .
  • Computational Validation : DFT calculations (Gaussian) predict NMR shifts to verify assignments .

Q. What strategies mitigate decomposition during storage and handling?

Answer:

  • Storage : Argon atmosphere, −20°C (decomposition <5% over 6 months) .
  • Lyophilization : Freeze-drying in amber vials prevents hydrolysis of the ester group .

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